2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt

Description

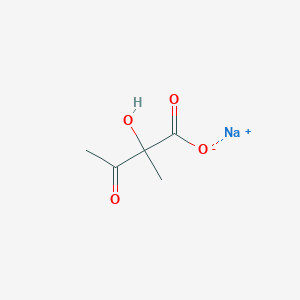

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt (CAS 67761-53-9) is a sodium salt derivative of the corresponding α-hydroxy-β-keto acid. Its molecular formula is C₅H₇NaO₄, with a molecular weight of 154.10 g/mol (calculated from C₅H₈O₄ + Na). This compound is classified as a biochemical reagent and is utilized in oxidative decarboxylation reactions to convert α-hydroxy-β-keto (or β-imino) carboxylate anions into keto groups . It is commercially available in highly purified grades, typically in 5 mg or 10 mg quantities, and is supplied by vendors such as US Biological Life Sciences .

Structurally, the molecule features a hydroxy group at the C2 position, a methyl substituent at C2, and a ketone group at C3. This arrangement of functional groups makes it a key intermediate in metabolic pathways and synthetic organic chemistry.

Properties

Molecular Formula |

C5H7NaO4 |

|---|---|

Molecular Weight |

154.10 g/mol |

IUPAC Name |

sodium;2-hydroxy-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

LFBMSCPOBZUCJU-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C(C)(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the conversion of 2-methyl-3-oxo-butanoic acid to its sodium salt using sodium hydroxide as a base . The reaction steps are as follows:

- Dissolve 2-methyl-3-oxo-butanoic acid in water.

- Add sodium hydroxide to the solution.

- Stir the mixture until the acid is completely dissolved.

- Heat the mixture to 60-70°C for 1-2 hours.

- Cool the mixture to room temperature.

- Filter the solution to remove any impurities.

- Concentrate the solution to obtain the sodium salt of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to keto groups.

Reduction: Potential reduction of keto groups to hydroxy groups under specific conditions.

Substitution: Possible substitution reactions involving the carboxylate group.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various keto and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The search results provided offer limited information regarding the applications of "2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt." However, based on the available data, we can infer potential applications and research areas.

Chemical Information

- Structure and Properties: "this compound" has the molecular formula C5H7NaO4 . PubChem CID is 23667470 .

- Synonyms: It is also referred to as this compound .

Potential Applications and Research Areas

Given the limited information, direct applications of "this compound" are not explicitly detailed in the search results. However, related compounds and research areas provide some context:

- Metabolic Studies: The related compound, 2-methylbutanoic acid, is used in studies of isoleucine degradation pathways . 2-methylbutanoic acid incorporation in cultured fibroblasts can provide insights into potential defects in the isoleucine catabolic pathway .

- Organic Aciduria Research: Elevations of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, or tiglylglycine in urine are indicative of a deficiency of 3-oxothiolase .

- Buffer in Biology and Biochemistry: this compound may be used as an organic buffer for biological and biochemical applications .

Safety and Handling

- Safety Data: A safety data sheet is available from Fisher Scientific, indicating the compound is not considered hazardous under OSHA Hazard Communication Standards .

- Handling and Storage: Wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . Keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible with strong oxidizing agents .

Gaps in Information

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions. It converts hydroxy groups to keto groups, which can then participate in various biochemical pathways . The molecular targets and pathways involved include enzymes that catalyze these reactions, such as dehydrogenases and decarboxylases .

Comparison with Similar Compounds

(a) Position of Functional Groups

- Target Compound : The hydroxy (C2), methyl (C2), and oxo (C3) groups create a sterically hindered β-keto acid structure, favoring decarboxylation reactivity .

- 3-Methyl-2-oxobutanoic Acid Sodium Salt: The oxo group at C2 and methyl at C3 make it a linear α-keto acid, analogous to α-ketoisovalerate, a metabolite in valine catabolism .

Commercial Availability and Pricing

- The target compound is sold in small quantities (5–10 mg) at premium prices (~$600/5 mg) due to its specialized applications .

- 3-Methyl-2-oxobutanoic Acid Sodium Salt is more affordable (~$138.10/g) and available in bulk (1–25 g) .

- Isotope-labeled analogs (e.g., deuterated or ¹³C-labeled derivatives) of related compounds command higher prices for metabolic tracing studies .

Research Significance

The unique β-keto-hydroxy structure of this compound distinguishes it from linear α-keto acids (e.g., 3-Methyl-2-oxobutanoic Acid Sodium Salt) and simpler hydroxy acids (e.g., DL-2-Hydroxybutyrate). Its role in decarboxylation reactions highlights its utility in synthetic chemistry and enzymology, whereas analogs serve as biomarkers or metabolic intermediates . Further studies on its enantiomeric forms (e.g., (S)-α-acetolactic acid derivatives) could expand its applications in asymmetric synthesis .

Biological Activity

2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt, also known as sodium 2-hydroxy-2-methyl-3-oxobutanoate, is a sodium salt derivative of a keto acid that has garnered attention for its potential biological activities. This compound is involved in various metabolic pathways and has implications in both clinical and industrial applications.

- Molecular Formula : C5H8O4Na

- CAS Number : 67761-53-9

- Structure : The compound features a keto group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Metabolic Role

This compound plays a significant role in metabolic pathways, particularly in the degradation of isoleucine. It acts as a substrate for enzymes involved in the catabolism of branched-chain amino acids, which are crucial for energy production and metabolic regulation.

Enzymatic Interactions

Research has shown that this compound interacts with various enzymes, including:

- 3-Oxothiolase : This enzyme is crucial for the metabolism of branched-chain keto acids. Deficiencies in this enzyme can lead to metabolic disorders characterized by the accumulation of specific organic acids in urine .

Clinical Implications

Case studies have highlighted the relevance of this compound in clinical settings. For instance:

- Organic Acidurias : Patients with deficiencies in 3-oxothiolase present with elevated levels of 2-methyl-3-hydroxybutyric acid and related metabolites. These conditions often manifest as severe metabolic crises during infancy, characterized by ketoacidosis and neurological complications .

- Metabolic Disorders : The compound's role in metabolic pathways makes it significant in understanding various metabolic disorders. In one study, cultured fibroblasts from patients with organic aciduria showed impaired incorporation of labeled substrates derived from 2-methylbutanoic acid, indicating disrupted metabolic pathways .

Toxicity and Safety

The compound is generally recognized as safe (GRAS) when used within specified limits in food products. However, excessive intake can lead to adverse effects related to its metabolic byproducts .

Case Studies Summary

Enzyme Activity Data

A study measuring the activity of 3-oxothiolase using fibroblast cultures found that patients exhibited significantly reduced enzyme activity compared to healthy controls. This reduction was linked to the accumulation of toxic metabolites, underscoring the importance of this compound in metabolic health .

Q & A

Q. What are the standard laboratory methods for synthesizing 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt?

- Methodological Answer : The sodium salt is typically synthesized via neutralization of the parent acid (2-Hydroxy-2-methyl-3-oxo-butanoic acid) with sodium hydroxide (NaOH). Reaction conditions include:

| Parameter | Condition |

|---|---|

| Solvent | Water or ethanol-water mixture |

| Molar Ratio (Acid:NaOH) | 1:1 |

| Temperature | Room temperature (20–25°C) |

| Purification | Recrystallization or lyophilization |

| Confirmation of salt formation requires pH titration and FT-IR analysis to verify carboxylate anion formation (C=O stretch at ~1600 cm⁻¹) . |

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the absence of unreacted starting materials (e.g., parent acid or NaOH). Key peaks include δ ~2.1 ppm (methyl group) and δ ~4.3 ppm (hydroxy group).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-Na]⁻ ion (m/z ~138.1) .

- Elemental Analysis : Verify sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. What are the solubility characteristics and stability of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to ionic sodium carboxylate group. Limited solubility in organic solvents like ethanol or acetone .

- Stability :

Advanced Research Questions

Q. How does this compound interact in metabolic pathway studies?

- Methodological Answer : This compound is a structural analog of ketone bodies and may act as an intermediate in branched-chain amino acid metabolism. To study its role:

- Isotopic Labeling : Use ¹³C-labeled sodium salt to trace carbon flux via GC-MS in cell cultures.

- Enzyme Inhibition Assays : Test inhibition of ketol-acid reductoisomerase (KARI) in bacterial or plant systems .

- Metabolomic Profiling : Compare metabolite levels in wild-type vs. knockout models using LC-MS/MS .

Q. How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Tautomerization : The compound may exist in keto-enol tautomeric forms, altering NMR signals. Use deuterated D₂O to stabilize the dominant form.

- Impurity Interference : Compare experimental IR spectra with reference data (PubChem InChI Key: GCXJINGJZAOJHR-UHFFFAOYSA-N) .

- Dynamic NMR : Perform variable-temperature ¹H NMR to resolve overlapping peaks caused by conformational exchange .

Q. What strategies optimize reaction conditions for derivatizing this compound into pharmacologically active analogs?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺ or Zn²⁺) to form complexes for antimicrobial studies. Monitor stability via UV-Vis spectroscopy .

- Esterification : Use DCC/DMAP catalysis to synthesize methyl/ethyl esters for improved membrane permeability. Optimize yields via Design of Experiments (DoE) with temperature and catalyst loading as variables .

Q. How does the stereochemistry of this compound influence its role in chiral synthesis?

- Methodological Answer : The (S)-enantiomer (CAS: 5094-24-6) is critical for asymmetric synthesis:

Q. How can batch-to-batch consistency be ensured in pharmacological studies involving this compound?

- Methodological Answer : Implement rigorous quality control (QC):

- Peptide Content Analysis : Use amino acid analysis (AAA) to quantify active ingredient concentration.

- TFA Removal : Ensure residual trifluoroacetic acid (TFA) <1% via ion chromatography for cell-based assays.

- Stability-Indicating Methods : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.